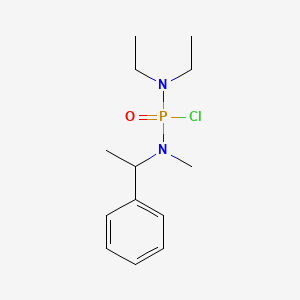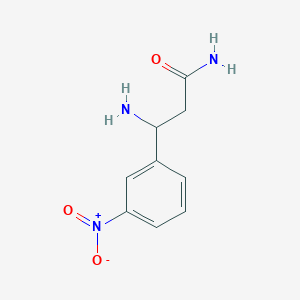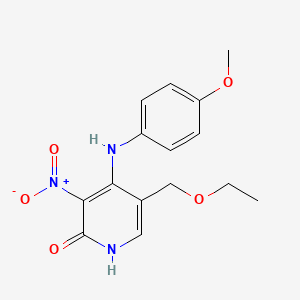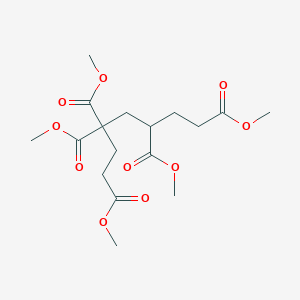![molecular formula C15H10N4O2S B12554569 3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide CAS No. 183861-16-7](/img/structure/B12554569.png)
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide is a complex organic compound that features a pyrrole ring, a benzothiophene moiety, and an azide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis. This involves the condensation of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst such as iron(III) chloride .
Next, the benzothiophene moiety can be introduced through a cyclization reaction involving a suitable thiophene precursor. The formyl group can be added via a Vilsmeier-Haack reaction, which involves the use of a formylating agent like DMF and POCl3 .
Finally, the azide functional group is introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by an azide ion (N3^-), typically using sodium azide in a polar aprotic solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide can undergo various types of chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMF or DMSO
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various azide derivatives
Applications De Recherche Scientifique
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways:
Molecular Targets: Enzymes, receptors, and other proteins
Pathways Involved: Signal transduction pathways, metabolic pathways, and others
The azide group can act as a bioorthogonal handle, allowing for the selective modification of biomolecules in complex biological environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl derivatives
- Pyrrole-based enaminones
- N-substituted pyrroles
Uniqueness
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide is unique due to the combination of its structural features, which include a pyrrole ring, a benzothiophene moiety, and an azide group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
183861-16-7 |
|---|---|
Formule moléculaire |
C15H10N4O2S |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
3-[(2-formylpyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide |
InChI |
InChI=1S/C15H10N4O2S/c16-18-17-15(21)14-12(8-19-7-3-4-10(19)9-20)11-5-1-2-6-13(11)22-14/h1-7,9H,8H2 |
Clé InChI |
OMFONQDFVXCLCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)C(=O)N=[N+]=[N-])CN3C=CC=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




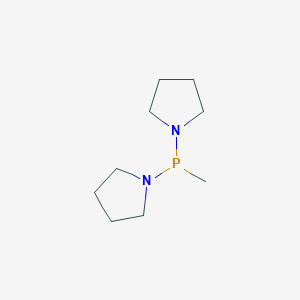

![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)


